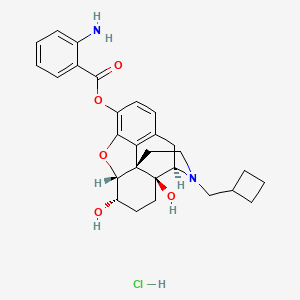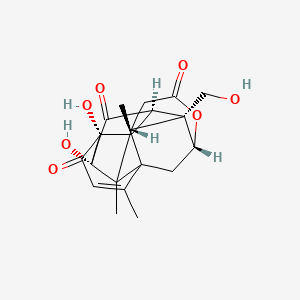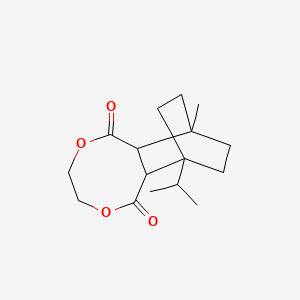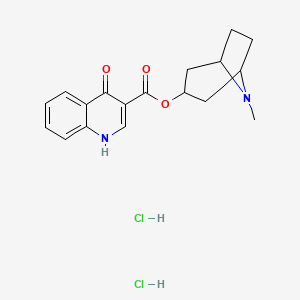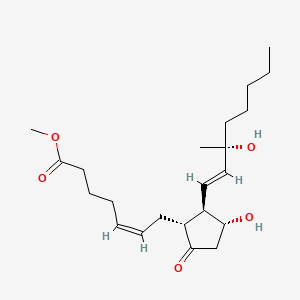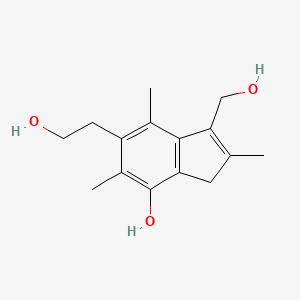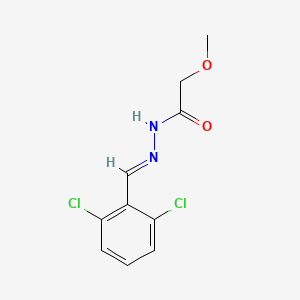
Methoxyacetic acid (2,6-dichlorobenzylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxyacetic acid (2,6-dichlorobenzylidene)hydrazide is a chemical compound with the molecular formula C15H12Cl2N2O2 and a molecular weight of 323.181 g/mol . This compound is known for its unique structure, which includes a methoxyacetic acid moiety and a 2,6-dichlorobenzylidene hydrazide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methoxyacetic acid (2,6-dichlorobenzylidene)hydrazide typically involves the reaction of methoxyacetic acid with 2,6-dichlorobenzylidene hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the compound is produced using similar synthetic routes as those used in laboratory settings, with optimization for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxyacetic acid (2,6-dichlorobenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Methoxyacetic acid (2,6-dichlorobenzylidene)hydrazide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methoxyacetic acid (2,6-dichlorobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Methoxyacetic acid (2,6-dichlorobenzylidene)hydrazide can be compared with other similar compounds, such as:
Methoxyacetic acid: A derivative of acetic acid with a methoxy group, known for its reprotoxic potential.
2,6-Dichlorobenzylidene hydrazine: A compound with similar structural features, used in various chemical reactions.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
128153-79-7 |
|---|---|
Molekularformel |
C10H10Cl2N2O2 |
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-methoxyacetamide |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-16-6-10(15)14-13-5-7-8(11)3-2-4-9(7)12/h2-5H,6H2,1H3,(H,14,15)/b13-5+ |
InChI-Schlüssel |
FLZMPJLYNWRHAU-WLRTZDKTSA-N |
Isomerische SMILES |
COCC(=O)N/N=C/C1=C(C=CC=C1Cl)Cl |
Kanonische SMILES |
COCC(=O)NN=CC1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



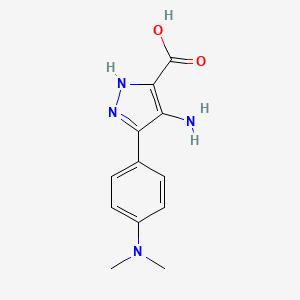

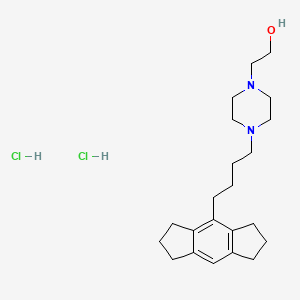
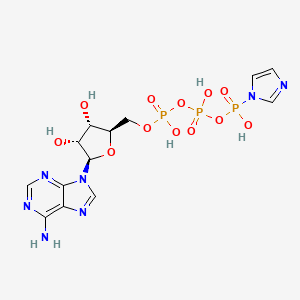
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
